molecular formula C15H14ClNO4S B12952605 Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-

Cat. No.: B12952605
M. Wt: 339.8 g/mol
InChI Key: XZBAIPMBXLSRKT-AWEZNQCLSA-N
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Description

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is a compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a sulfonyl group attached to a 3-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- typically involves the reaction of phenylalanine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]phenylalanine
  • N-[(4-bromophenyl)sulfonyl]phenylalanine
  • N-[(4-fluorophenyl)sulfonyl]phenylalanine

Uniqueness

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)/t14-/m0/s1

InChI Key

XZBAIPMBXLSRKT-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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